molecular formula C15H18ClFN2O3S B7002006 N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide

Cat. No.: B7002006
M. Wt: 360.8 g/mol
InChI Key: FOVCFBAQCWJRRW-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[421]nonane-3-carboxamide is a complex organic compound featuring a bicyclic structure with multiple functional groups

Properties

IUPAC Name

N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9λ6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O3S/c1-9-6-12(16)14(13(17)7-9)18-15(20)19-5-4-10-2-3-11(8-19)23(10,21)22/h6-7,10-11H,2-5,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVCFBAQCWJRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)N2CCC3CCC(C2)S3(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized using a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.

    Functional Group Introduction: The introduction of the thia-3-azabicyclo[4.2.1]nonane structure can be achieved through a series of substitution reactions, often involving halogenated precursors and nucleophilic substitution.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like chlorine (Cl₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique bicyclic structure, which can serve as a scaffold for the development of new materials and catalysts.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high affinity binding, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[3.3.1]nonane-3-carboxamide
  • N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[5.2.1]nonane-3-carboxamide

Uniqueness

The uniqueness of N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[4.2.1]nonane-3-carboxamide lies in its specific bicyclic structure, which provides distinct steric and electronic properties. This makes it particularly effective in binding to certain biological targets and useful in various chemical reactions.

This detailed overview provides a comprehensive understanding of N-(2-chloro-6-fluoro-4-methylphenyl)-9,9-dioxo-9lambda6-thia-3-azabicyclo[421]nonane-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics

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